2-Acetylhydrazinecarbothioamide

Beschreibung

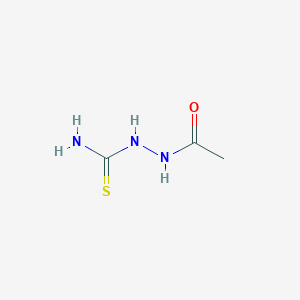

Structure

2D Structure

Eigenschaften

IUPAC Name |

acetamidothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3OS/c1-2(7)5-6-3(4)8/h1H3,(H,5,7)(H3,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIMQTOXNOFWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177577 | |

| Record name | 1-(Acetyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-88-7 | |

| Record name | Acetic acid, 2-(aminothioxomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Acetyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2302-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Acetyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetyl)thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Acetylhydrazinecarbothioamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWT2928KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetylhydrazinecarbothioamide

Established Synthetic Pathways for 2-Acetylhydrazinecarbothioamide Analogues

The synthesis of this compound and its analogues generally follows well-established procedures in organic chemistry, primarily involving multi-step approaches and condensation reactions.

Multi-Step Synthesis Approaches

The preparation of this compound analogues, specifically acylthiosemicarbazides, is often achieved through a multi-step process. A common route begins with the hydrazinolysis of an appropriate ester with hydrazine (B178648) hydrate (B1144303) to yield an acetohydrazide. nih.gov This intermediate is then reacted with a suitable isothiocyanate in a solvent like dry ethanol (B145695) to produce the corresponding thiosemicarbazide (B42300) derivative. nih.gov The reaction of hydrazides with isothiocyanates is a widely used method for generating thiosemicarbazide intermediates. luxembourg-bio.com In some cases, these reactions can be carried out under solvent-free conditions. luxembourg-bio.com

Another multi-step approach involves the initial reaction of methyl ketones with dimethylformamide dimethylacetal (DMFDMA) to form enaminones. nih.gov These enaminones can then be coupled with diazotized aromatic amines to produce aryl hydrazones, which can be further modified. nih.gov

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the synthesis of this compound and its precursors. libretexts.orgyoutube.com A condensation reaction is characterized by the joining of two molecules to form a larger molecule, often with the elimination of a small molecule like water. libretexts.orgyoutube.com

The synthesis of acylhydrazones, which are precursors to some thiosemicarbazide derivatives, can be achieved through the condensation of iminoester hydrochlorides with acyl hydrazines. tubitak.gov.tr Similarly, the reaction of 2-aminobenzohydrazide with various aldehydes and ketones, catalyzed by technical iodine under mild conditions, affords hydrazone and quinazoline (B50416) derivatives, respectively. researchgate.net Microwave-assisted condensation reactions have also been employed to improve product yields and reduce reaction times in the synthesis of related hydrazone structures. nih.gov For instance, the condensation of 2-arylhydrazonopropanals with heterocyclic amines can be efficiently carried out under microwave irradiation. nih.gov

Derivatization Strategies for Expanding this compound Chemical Space

The chemical scaffold of this compound offers numerous possibilities for derivatization, enabling the exploration of a wider chemical space. Key strategies include the formation of heterocyclic rings, functionalization through nucleophilic additions, and phosphorylated derivatization.

Formation of Heterocyclic Derivatives (e.g., 1,2,4-Triazoles, 1,3,4-Thiadiazoles, Oxadiazoles)

A significant application of this compound and its analogues is their use as precursors for the synthesis of various five-membered heterocyclic compounds.

1,2,4-Triazoles: Alkaline cyclization of acylthiosemicarbazides is a common method for synthesizing 4-alkyl-5-substituted-1,2,4-triazole-3-thiones. nih.gov This intramolecular cyclization typically occurs in a basic medium, such as sodium hydroxide (B78521) solution. nih.govtandfonline.com The treatment of acylhydrazones with hydrazine hydrate also yields 4-amino-3,5-dialkyl-1,2,4-triazoles. tubitak.gov.tr Furthermore, a base-mediated deamination annulation strategy provides a rapid and efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of nitriles with hydrazines. rsc.org

1,3,4-Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the reaction of thiosemicarbazide with carboxylic acids in the presence of a polyphosphate ester (PPE) in a one-pot manner. encyclopedia.pub This method avoids the use of toxic reagents. encyclopedia.pub Another approach involves the reaction of 1,3,4-thiadiazolenaminones with various reagents, including hydrazonoyl chlorides and nitrogen nucleophiles like hydrazine hydrate and 3-amino-1,2,4-triazole. nih.govmdpi.com

1,3,4-Oxadiazoles: Acylthiosemicarbazides can undergo cyclodesulfurization to form 2-amino-1,3,4-oxadiazoles. This transformation can be mediated by various reagents, including tosyl chloride in pyridine, which has been shown to be an efficient method. luxembourg-bio.comacs.orgorganic-chemistry.org Other reagents that facilitate this cyclization include mercuric oxide, lead oxide, and iodine in the presence of a base. luxembourg-bio.comtandfonline.comacs.org The use of potassium iodate (B108269) as an oxidant in water provides a facile method for the synthesis of 2-acylamino-1,3,4-oxadiazoles from acylthiosemicarbazides. nih.gov

Functionalization via Nucleophilic Additions

The carbonyl group and the thiocarbonyl group in this compound and its derivatives are susceptible to nucleophilic attack. Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbon atom of the carbonyl or thiocarbonyl group. libretexts.orgmasterorganicchemistry.com

This reactivity allows for the introduction of various functional groups. For instance, the reaction of 1,3,4-thiadiazolenaminones with nitrogen nucleophiles like hydrazine hydrate, 3-amino-1,2,4-triazole, and 2-aminobenzimidazole (B67599) leads to the formation of new heterocyclic systems. mdpi.com The addition of a nucleophile to a carbonyl group results in the change of hybridization of the carbonyl carbon from sp2 to sp3, forming a tetrahedral intermediate. masterorganicchemistry.com In the case of α,β-unsaturated carbonyl compounds, nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). libretexts.org

Phosphorylated Derivatization

Phosphorylation represents another strategy to modify the structure of this compound derivatives. The introduction of a phosphate (B84403) group can significantly alter the chemical and biological properties of a molecule.

For example, phosphorylated triazolethiones can be synthesized from the cyclization of N-allyl-2-(2-(diphenylphosphoryl)acetyl)hydrazinecarbothioamide in a basic medium. nih.gov This precursor is obtained from the reaction of 2-(diphenylphosphoryl)acetohydrazide with allyl isothiocyanate. nih.gov The concept of cryptic phosphorylation, where a phosphate group is introduced early in a biosynthetic pathway and is crucial for subsequent enzymatic reactions, highlights the importance of phosphorylation in the formation of complex natural products. nih.gov While not directly related to the synthetic derivatization of this compound in a laboratory setting, it underscores the potential of phosphorylation to influence molecular structure and reactivity.

Mechanistic Insights into Reaction Pathways of this compound Derivatives

The reaction pathways of this compound and its derivatives are primarily characterized by cyclization reactions, which lead to the formation of various heterocyclic compounds, most notably 1,3,4-thiadiazoles and 1,2,4-triazoles. The course of these reactions is highly dependent on the reaction conditions, particularly the pH of the medium. unisi.itptfarm.pl

Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles:

In the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), this compound undergoes intramolecular cyclodehydration to form 5-methyl-2-amino-1,3,4-thiadiazole. nih.govnih.gov The generally accepted mechanism for this transformation involves the following key steps:

Protonation: The reaction is initiated by the protonation of the thiocarbonyl sulfur atom, which increases the electrophilicity of the thiocarbonyl carbon.

Intramolecular Nucleophilic Attack: The terminal amino group (-NH2) then acts as a nucleophile, attacking the activated thiocarbonyl carbon. This results in the formation of a tetrahedral intermediate.

Dehydration: Subsequent elimination of a water molecule from the intermediate leads to the formation of the stable five-membered thiadiazole ring.

This acid-catalyzed cyclization is a common and efficient method for the synthesis of a wide range of 2-amino-5-substituted-1,3,4-thiadiazoles from various acyl thiosemicarbazides. nih.govnih.gov

Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiones:

Conversely, under basic conditions, typically in the presence of an aqueous alkali solution like sodium hydroxide, the cyclization of this compound and its derivatives takes a different course, yielding 5-methyl-4H-1,2,4-triazole-3-thione. unisi.itresearchgate.net The mechanistic pathway in a basic medium is proposed as follows:

Deprotonation: The reaction begins with the deprotonation of one of the nitrogen atoms of the hydrazine moiety by the base.

Intramolecular Nucleophilic Attack: The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group.

Ring Closure and Tautomerization: This leads to the formation of a five-membered ring intermediate, which upon rearrangement and tautomerization, yields the final triazole-3-thione product.

The choice between acidic and basic reaction media is a critical factor that determines the regioselectivity of the cyclization, allowing for the selective synthesis of either the thiadiazole or triazole scaffold from the same acyl thiosemicarbazide precursor. unisi.itptfarm.pl

Computational studies, such as molecular docking, have been employed to gain a deeper understanding of the interaction networks between these heterocyclic derivatives and biological targets, which is crucial for the design of new therapeutic agents. unisi.itresearchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to develop more environmentally benign, efficient, and economical methods. These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, minimizing reaction times, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of thiadiazole derivatives from thiosemicarbazides. nanobioletters.com This technique significantly reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. For instance, the synthesis of thiadiazole derivatives from substituted thiosemicarbazides and benzoic acid has been achieved in just 3 minutes under microwave irradiation at 300 W, with yields ranging from 75-90%. nanobioletters.com The use of microwave heating in a one-pot synthesis of 2-amino-1,3,4-thiadiazoles also represents a greener alternative to traditional methods that often employ toxic reagents like phosphorus oxychloride.

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation is another green chemistry technique that has been successfully applied to the synthesis of thiadiazole derivatives. nanobioletters.com This method utilizes the energy of acoustic cavitation to promote chemical reactions at room temperature, thus avoiding the need for high temperatures and reducing energy consumption. The ultrasonic irradiation of a mixture of substituted thiosemicarbazide and benzoic acid for 20 minutes has been shown to produce thiadiazole derivatives in good yields. nanobioletters.com

Solvent-Free Synthesis:

Solvent-free reaction conditions, such as ball-milling, represent a significant advancement in the green synthesis of thiosemicarbazone precursors for thiadiazole synthesis. mdpi.com The solid-state condensation of thiosemicarbazide with various aldehydes and ketones via ball-milling can produce thiosemicarbazones quantitatively without the need for any solvent. mdpi.com This waste-free technique is more effective and provides higher yields compared to solution-based reactions. mdpi.com Furthermore, solvent-free protocols have been developed for the synthesis of related heterocyclic compounds, such as thiazole (B1198619) derivatives, using solid-phase catalysts. nih.gov

These green chemistry approaches offer significant advantages over conventional synthetic methods, including shorter reaction times, higher yields, milder reaction conditions, and reduced environmental impact, making them highly attractive for the sustainable production of this compound and its valuable derivatives.

Data Tables

Table 1: Comparison of Conventional and Green Synthesis Methods for Thiadiazole Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method nanobioletters.com | Ultrasound-Assisted Method nanobioletters.com |

| Reaction Time | Several hours | 3 minutes | 20 minutes |

| Temperature | Often requires reflux | 300 W irradiation | Room Temperature |

| Yield | Variable | 75-90% | Good |

| Solvent/Reagent | Often uses toxic reagents (e.g., POCl₃) | Minimal solvent (e.g., DMF) | Minimal solvent |

| Energy Consumption | High | Low | Low |

Table 2: Influence of Reaction Medium on Cyclization of Acyl Thiosemicarbazides

| Starting Material | Reaction Condition | Major Product | Reference |

| Acyl Thiosemicarbazide | Acidic (e.g., conc. H₂SO₄) | 1,3,4-Thiadiazole Derivative | unisi.itptfarm.pl |

| Acyl Thiosemicarbazide | Basic (e.g., aq. NaOH) | 1,2,4-Triazole-3-thione Derivative | unisi.itptfarm.pl |

Advanced Spectroscopic and Structural Elucidation of 2 Acetylhydrazinecarbothioamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes techniques like Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive method for probing the molecular vibrations of a sample. rsc.orgnih.gov It provides a molecular fingerprint, allowing for the identification of functional groups and the study of molecular structure. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov The resulting spectrum is a plot of absorbance or transmittance versus frequency, with specific peaks corresponding to the vibrational modes of different functional groups. For 2-Acetylhydrazinecarbothioamide, the FTIR spectrum reveals key absorptions that confirm its structural features.

The presence of N-H stretching vibrations from the hydrazine (B178648) and amide groups is typically observed in the range of 3100-3500 cm⁻¹. The C=O stretching of the acetyl group gives rise to a strong absorption band around 1640-1680 cm⁻¹. The C=S stretching of the thioamide group is expected in the region of 800-1200 cm⁻¹. Additionally, the deformation vibrations of the NH₂ group and the C-N stretching vibrations contribute to the complexity of the spectrum, providing further evidence for the compound's structure. The analysis of these characteristic peaks allows for a definitive identification of the functional groups present in this compound. nih.govresearchgate.net

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H Stretching (Amide and Hydrazine) |

| 3100 - 3300 | N-H Stretching (Hydrazine) |

| ~1660 | C=O Stretching (Amide I) |

| ~1600 - 1640 | N-H Bending (Amine) |

| ~1550 | N-H Bending (Amide II) |

| ~1200 - 1400 | C-N Stretching |

| ~1000 - 1200 | C=S Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the acetyl methyl group, the N-H protons of the hydrazine moiety, and the amide proton.

The methyl protons (CH₃) of the acetyl group typically appear as a singlet in the upfield region of the spectrum, around 2.0-2.5 ppm. The protons of the NH and NH₂ groups are exchangeable and their chemical shifts can be broad and vary with solvent and concentration, but are generally found in the downfield region. The amide proton (NH-C=O) signal is often observed between 8.0 and 9.0 ppm, while the hydrazine protons (NH-NH₂) can appear over a wider range.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.1 | Singlet | CH₃ (Acetyl) |

| ~8.5 | Singlet (broad) | NH (Amide) |

| ~7.8 | Singlet (broad) | NH₂ (Hydrazine) |

| ~9.5 | Singlet (broad) | NH (Hydrazine) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.orgdocbrown.info Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, two primary signals are expected in the ¹³C NMR spectrum.

The carbon of the methyl group (CH₃) will appear in the upfield region, typically between 20-30 ppm. The carbonyl carbon (C=O) of the acetyl group will be significantly downfield, usually in the range of 170-180 ppm, due to the deshielding effect of the electronegative oxygen atom. The thiocarbonyl carbon (C=S) of the carbothioamide group is also expected to be in the downfield region, often appearing around 180-200 ppm.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~25 | CH₃ (Acetyl) |

| ~170 | C=O (Carbonyl) |

| ~185 | C=S (Thiocarbonyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.gov When this compound is analyzed by mass spectrometry, the molecular ion peak (M⁺) will correspond to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for this molecule could involve the cleavage of the amide bond, the hydrazine bond, or the thioamide group. For instance, the loss of the acetyl group (CH₃CO) would result in a significant fragment ion. Cleavage of the N-N bond is also a likely fragmentation pathway. The analysis of the mass-to-charge ratios (m/z) of these fragments helps to piece together the molecular structure. libretexts.orglibretexts.org

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment Ion |

| 133 | [M]⁺ (Molecular Ion) |

| 90 | [M - CH₃CO]⁺ |

| 75 | [M - CH₃CONHNH]⁺ |

| 59 | [CSNH₂]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The crystal structure would reveal the planarity of the amide and thioamide groups, as well as the torsion angles that define the molecular shape. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which are crucial for the packing of the molecules in the crystal lattice, can also be identified and characterized. This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Mössbauer Spectroscopy)

Beyond the foundational techniques of NMR, IR, and mass spectrometry, other advanced spectroscopic methods provide deeper insights into the electronic structure and specific elemental environments within a molecule. For this compound, Ultraviolet-Visible (UV-Vis) spectroscopy is crucial for characterizing its electronic transitions, while Mössbauer spectroscopy offers a specialized probe for potential applications in coordination chemistry.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The electronic spectrum of this compound is primarily dictated by the presence of two key chromophores: the carbonyl group (C=O) of the acetyl moiety and the thiocarbonyl group (C=S) of the thioamide moiety.

The absorption bands in the UV-Vis spectrum arise from specific electronic transitions, mainly n→π* (an electron from a non-bonding orbital is excited to an anti-bonding π* orbital) and π→π* (an electron from a bonding π orbital is excited to an anti-bonding π* orbital).

π→π* Transitions: These are typically high-energy, high-intensity absorptions. In this compound, these transitions are associated with the C=S and C=O double bonds. Studies on related halogenated thiosemicarbazones have identified strong absorption bands corresponding to π→π* transitions of the core structure around 313 nm. japsonline.com

n→π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of an electron from a lone pair on a heteroatom (like oxygen, sulfur, or nitrogen) to a π* anti-bonding orbital. The carbonyl group is well-known for its weak n→π* absorption. The thiocarbonyl group also exhibits an n→π* transition, which typically occurs at a longer wavelength and is more intense than that of the carbonyl group. In similar thiosemicarbazone structures, n→π* transitions for the C=S group have been observed around 295 nm. researchgate.net

The solvent in which the spectrum is recorded can influence the position of these absorption maxima (solvatochromism). The electronic spectra of thiosemicarbazide (B42300) derivatives are often studied in solvents like DMSO or ethanol (B145695). rsc.orgukm.my

Detailed Research Findings:

The electronic absorption spectra of thiosemicarbazones, which are condensation products of thiosemicarbazide, provide a good proxy for understanding the electronic behavior of this compound. Research on various thiosemicarbazone derivatives consistently shows distinct absorption bands in the UV region. For instance, a study on a thiosemicarbazone derived from 1H-pyrrole-2-carboxaldehyde identified absorption bands for C=S and C=N chromophores at 295 nm and 383 nm, respectively, assigning them as n→π* transitions. researchgate.net Another investigation on copper (II) complexes of thiosemicarbazones reported ligand-based absorption bands at approximately 261-276 nm and 328-349 nm. ukm.my These bands are attributed to the internal electronic transitions within the thiosemicarbazone framework.

The following table summarizes representative UV-Vis absorption data from compounds structurally related to this compound.

| Compound Type | λmax (nm) | Solvent | Assigned Transition | Reference |

|---|---|---|---|---|

| 3,4-difluoroacetophenone thiosemicarbazone | 313 | Ethyl Acetate | π → π | japsonline.com |

| Thiosemicarbazone Schiff base | 295 | Not Specified | n → π (C=S) | researchgate.net |

| Thiosemicarbazone Schiff base | 383 | Not Specified | n → π* (C=N) | researchgate.net |

| 6-(3-thienyl) pyridine-2-carboxaldehyde-4N-phenylthiosemicarbazone | 268, 349 | DMSO | Ligand Internal Transitions | ukm.my |

| 6-(3-thienyl) pyridine-2-carboxaldehyde-4N-ethyl thiosemicarbazone | 276, 335 | DMSO | Ligand Internal Transitions | ukm.my |

Coordination Chemistry of 2 Acetylhydrazinecarbothioamide Ligands

Ligand Properties and Coordination Modes of Hydrazinecarbothioamide Scaffolds

Hydrazinecarbothioamide scaffolds, such as 2-Acetylhydrazinecarbothioamide, are known to be versatile ligands. Their coordination behavior is primarily dictated by the presence of multiple donor atoms, including the sulfur atom of the thiocarbonyl group, the nitrogen atoms of the hydrazine (B178648) moiety, and in the case of this compound, the oxygen atom of the acetyl group.

These ligands can exist in tautomeric forms, the keto and enol forms. In the solid state, they predominantly exist in the keto form, while in solution and upon coordination to a metal ion, they can deprotonate and exist in the enol form. This tautomerism plays a crucial role in their coordination chemistry, influencing the charge of the resulting complex and the coordination mode of the ligand.

The coordination modes of hydrazinecarbothioamide derivatives are varied. They can act as:

Neutral bidentate ligands: Coordinating through the thiocarbonyl sulfur and the azomethine nitrogen atoms.

Monobasic bidentate ligands: After deprotonation of the hydrazinic proton, they coordinate through the thiolate sulfur and the azomethine nitrogen.

Tridentate ligands: Involving the sulfur, azomethine nitrogen, and another donor atom from a substituent, such as the acetyl oxygen in this compound. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the solvent used.

Synthesis and Characterization of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with this compound and its derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic procedure is as follows:

The this compound ligand is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

A solution of the metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in the same or a different solvent is added to the ligand solution.

The reaction mixture is often heated under reflux for a period ranging from a few minutes to several hours to ensure the completion of the reaction.

Upon cooling, the resulting solid complex precipitates out of the solution.

The complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. ias.ac.in

The characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques:

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and to confirm the metal-to-ligand stoichiometry.

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent like DMF or DMSO.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=S, C=O, and N-H groups upon complexation provide evidence of their involvement in bonding to the metal ion. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere around the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion. researchgate.net

The following table summarizes the characterization data for representative metal complexes of a related hydrazone ligand.

| Complex | Color | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

| [Co(L)₂(H₂O)₂] | Brown | >300 | 15.6 | 4.95 |

| [Ni(L)₂(H₂O)₂] | Green | >300 | 12.3 | 3.15 |

| [Cu(L)₂(H₂O)₂] | Dark Green | >300 | 10.8 | 1.85 |

| L represents a bidentate hydrazone ligand. |

Structural Elucidation of this compound Metal Complexes

For instance, X-ray diffraction studies on complexes of 2-acetylpyridine (B122185) (N-benzoyl)glycyl hydrazone have revealed orthorhombic and tetragonal crystal systems for its cadmium(II) and copper(II) complexes, respectively. ias.ac.in In many cases, hydrazone and thiosemicarbazone ligands form complexes with octahedral, tetrahedral, or square planar geometries around the central metal ion. researchgate.net

In a typical octahedral complex of a tridentate hydrazone ligand, the metal ion is coordinated to two ligand molecules and often two solvent molecules (like water) to complete the coordination sphere. The bond lengths and angles within the complex are influenced by the size and electronic properties of the metal ion and the steric and electronic characteristics of the ligand.

The table below presents hypothetical structural data for a this compound complex based on typical values found for related structures.

| Parameter | [M(L)₂(H₂O)₂] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| M-S Bond Length (Å) | 2.4 - 2.6 |

| M-N Bond Length (Å) | 2.0 - 2.2 |

| M-O (acetyl) Bond Length (Å) | 2.1 - 2.3 |

| S-M-N Bond Angle (°) | 80 - 90 |

| N-M-O Bond Angle (°) | 75 - 85 |

| M represents a transition metal and L represents the this compound ligand. |

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and the nature of the bonding in this compound metal complexes can be investigated using a combination of experimental techniques and theoretical calculations.

Electronic Spectra: The UV-Visible spectra of these complexes exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. The positions and intensities of these bands are indicative of the coordination geometry. For example, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions, while tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible region. ias.ac.in

Magnetic Properties: The magnetic moments of the complexes, determined from magnetic susceptibility measurements, provide information about the number of unpaired electrons and thus the spin state and geometry of the metal ion. For instance, high-spin octahedral Co(II) complexes have magnetic moments in the range of 4.3-5.2 B.M., whereas square planar Ni(II) complexes are diamagnetic. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and bonding in these complexes. nih.gov These calculations can provide optimized geometries, orbital energies, and charge distributions, offering insights into the nature of the metal-ligand bond. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can be calculated to understand the electronic transitions and reactivity of the complexes.

Applications of this compound Metal Complexes

Metal complexes of hydrazinecarbothioamide and related thiosemicarbazone derivatives have garnered significant attention due to their wide range of biological activities. The chelation of the metal ion often enhances the biological potency of the parent ligand.

Antimicrobial Activity: Many metal complexes of this class have demonstrated significant activity against various strains of bacteria and fungi. nih.govnih.gov The increased lipophilicity of the complexes is believed to facilitate their transport across the cell membranes of microorganisms, leading to enhanced antimicrobial effects. The mechanism of action is often attributed to the disruption of cellular processes and the inhibition of essential enzymes.

Anticancer Activity: A substantial body of research has focused on the anticancer potential of these complexes. nih.govbohrium.combiointerfaceresearch.com Several studies have shown that copper(II), nickel(II), and other transition metal complexes of hydrazone and thiosemicarbazone ligands exhibit significant cytotoxicity against various cancer cell lines. nih.govbohrium.com The proposed mechanisms of anticancer action include the induction of apoptosis, inhibition of DNA synthesis, and the generation of reactive oxygen species (ROS) that cause cellular damage.

The biological activity is often dependent on the nature of the metal ion and the specific substituents on the ligand scaffold.

Computational and Theoretical Investigations of 2 Acetylhydrazinecarbothioamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies provide profound insights into the electronic structure and reactivity of 2-acetylhydrazinecarbothioamide. These computational methods allow for the detailed examination of molecular properties that govern its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to optimize the molecular geometry and predict various properties. researchgate.netnih.gov These calculations are fundamental in understanding the molecule's stability and reactivity.

DFT analysis can explore the chemical reactivity of compounds and has been used to validate molecular structures by comparing theoretical and experimental spectroscopic data. researchgate.net The theory is also central to understanding molecular bonding and reactivity patterns through the analysis of molecular electron density. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

| Orbital | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates molecular stability and reactivity. A smaller gap implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of electron-rich and electron-poor regions. researchgate.net

In an MEP map, regions of negative potential (typically colored red or blue) indicate electron-rich areas that are susceptible to electrophilic attack, such as those around lone pairs of electronegative atoms like oxygen and nitrogen. chemrxiv.orgosti.gov Conversely, regions of positive potential (often colored blue or red) signify electron-deficient areas prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electronegative sulfur and oxygen atoms as likely sites for electrophilic interaction, and the hydrogen atoms of the amine and amide groups as potential sites for nucleophilic interaction.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential computational techniques for exploring the dynamic and structural aspects of molecules like this compound.

Conformation Sampling and Isomer Analysis (e.g., Tautomerism, Conformational Isomerism)

The flexibility of the this compound molecule allows for the existence of various conformers and tautomers. Tautomerism involves the migration of a proton, leading to different structural isomers that can be in equilibrium. Conformational isomers, or conformers, arise from the rotation around single bonds.

Computational studies can be performed to determine the relative stabilities of different tautomers and conformers. nih.gov For instance, the thione-thiol tautomerism in the thioamide group and the keto-enol tautomerism in the acetyl group can be investigated. Understanding the predominant tautomeric and conformational forms is crucial as they can exhibit different chemical and biological properties.

In Silico Drug Design and Biological Activity Prediction

Computational methods play a significant role in modern drug discovery and development. In silico techniques are used to predict the biological activity of molecules like this compound and to design new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are pivotal in predicting the activity of novel compounds and understanding the structural features that govern their therapeutic effects. nih.gov

In the context of this compound, which belongs to the hydrazinecarbothioamide class of compounds, QSAR studies have been instrumental in elucidating the structural requirements for their antitubercular activity. A study on a series of novel substituted hydrazinecarbothioamides revealed a highly significant QSAR equation that explained 81.8% of the variance in their anti-TB activity. nih.gov This model highlighted the importance of specific physicochemical and structural properties in determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.gov

The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, studies on antitubercular compounds have shown that parameters like dipole energy and heat of formation can correlate well with biological activity. nih.govnih.gov

The general workflow for a QSAR study is as follows:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods such as multiple linear regression (MLR) are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A representative QSAR model for antitubercular activity might take the following form:

pMIC = β₀ + β₁ * Descriptor₁ + β₂ * Descriptor₂ + ... + ε

Where pMIC is the negative logarithm of the minimum inhibitory concentration, β are the regression coefficients, and ε is the error term.

Table 1: Key Parameters in QSAR Models for Antitubercular Hydrazinecarbothioamides

| Parameter | Description | Significance in Antitubercular Activity |

| Topological Descriptors | Numerical values derived from the graph representation of a molecule, reflecting its size, shape, and branching. | Can influence how the molecule fits into the active site of a target enzyme. |

| Thermodynamic Descriptors | Properties such as heat of formation and dipole energy. | Can be related to the stability of the molecule and its interactions with the biological target. nih.gov |

| Electronic Descriptors | Parameters related to the electron distribution in the molecule, such as HOMO and LUMO energies. | Important for understanding the reactivity and interaction capabilities of the compound. |

The insights gained from such QSAR models are invaluable for the rational design of new this compound derivatives with potentially enhanced antitubercular potency.

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.com It is widely used to understand the interaction between a ligand, such as this compound, and its biological target at a molecular level.

For compounds belonging to the hydrazinecarbothioamide class, a primary target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA). Molecular docking studies can elucidate how these compounds bind to the active site of InhA. The binding affinity is often quantified by a docking score, which estimates the free energy of binding.

A typical molecular docking workflow involves:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: The 3D structure of the ligand (e.g., this compound) is generated and optimized.

Docking Simulation: A docking algorithm explores various possible binding poses of the ligand in the receptor's active site.

Analysis of Results: The predicted binding poses are ranked based on their docking scores, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Table 2: Potential Interactions of this compound with InhA Active Site Residues

| Interacting Residue (InhA) | Type of Interaction | Potential Role of the Interaction |

| TYR158 | Hydrogen Bond | The acetyl group oxygen of the ligand could act as a hydrogen bond acceptor. |

| MET199 | Hydrophobic Interaction | The methyl group of the acetyl moiety could engage in hydrophobic interactions. |

| NAD+ Cofactor | Hydrogen Bond | The hydrazinecarbothioamide core can form crucial hydrogen bonds with the cofactor. |

| PHE149 | π-π Stacking | If an aromatic ring were present in a derivative, it could interact with this residue. |

Studies on similar thiosemicarbazone derivatives have shown that the thiocarbonyl group and the hydrazine (B178648) nitrogen atoms are often involved in key hydrogen bonding interactions with the target protein. mdpi.com These simulations provide a structural basis for the observed biological activity and guide the design of more potent inhibitors.

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net VS can be broadly categorized into ligand-based and structure-based approaches.

Given the known antitubercular activity of the hydrazinecarbothioamide scaffold, both approaches could be employed to discover novel derivatives.

Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active compounds. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be generated from a set of active hydrazinecarbothioamide analogs. This model is then used to screen large compound databases for molecules that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, uses the 3D structure of the biological target (e.g., InhA). Large chemical libraries are docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity. nih.gov

A hybrid approach combining both methods can also be very effective. bohrium.com For instance, a pharmacophore-based screening can be used as an initial filter, followed by molecular docking of the hits for refinement. nih.gov

Table 3: Virtual Screening Workflow for Discovering Novel this compound Analogs

| Step | Description | Expected Outcome |

| 1. Database Preparation | A large database of commercially available or virtual compounds is prepared. | A diverse set of molecules for screening. |

| 2. Initial Filtering | Application of drug-likeness filters (e.g., Lipinski's rule of five) to remove undesirable compounds. | A smaller, more focused library of compounds with favorable properties. |

| 3. Pharmacophore Screening | Screening the filtered library against a pharmacophore model of active hydrazinecarbothioamides. | A set of hits that match the key chemical features required for activity. |

| 4. Molecular Docking | Docking the pharmacophore hits into the active site of the target protein (e.g., InhA). | A ranked list of compounds based on their predicted binding affinity. |

| 5. Hit Selection | Visual inspection of the top-ranked poses and selection of promising candidates for experimental testing. | A small number of high-potential compounds for synthesis and biological evaluation. |

Virtual screening campaigns have successfully identified novel antitubercular agents, demonstrating the power of these in silico methods in accelerating the drug discovery process. nih.govnih.gov

ADME/Toxicity Prediction Algorithms

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties is a critical step in drug development. In silico ADME/Tox prediction models are widely used to flag potential liabilities early in the discovery process, thereby reducing the risk of late-stage failures.

For this compound, various computational tools can be used to predict its pharmacokinetic and toxicological profile. These tools are often based on QSAR models or machine learning algorithms trained on large datasets of experimental data.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. tandfonline.comDistribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important for understanding how the compound distributes in the body. Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed. Excretion: Properties related to the elimination of the compound from the body are evaluated. Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

A comparative analysis of thiosemicarbazides and semicarbazides has shown that thiosemicarbazides, to which this compound is related, may have a higher probability of metabolic activity and associated toxicity. nih.govjove.com

Table 4: Predicted ADMET Profile for this compound (Illustrative)

| Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | Good | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. tandfonline.com |

| Plasma Protein Binding | High | Could have a longer half-life in the body. nih.gov |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being carcinogenic. |

| Hepatotoxicity | Moderate risk | Further investigation of liver toxicity may be needed. |

It is important to note that these are predictive models, and experimental validation is always necessary. However, they provide valuable guidance for prioritizing and optimizing lead compounds. mdpi.comnih.gov

Reaction Pathway Prediction and Mechanistic Simulations

Computational chemistry can also be employed to predict reaction pathways and simulate reaction mechanisms. These studies can provide insights into the synthesis of a compound and help in optimizing reaction conditions.

For this compound, computational methods could be used to investigate its synthesis, which typically involves the reaction of an isothiocyanate with a hydrazine derivative. Density Functional Theory (DFT) calculations are a powerful tool for studying reaction mechanisms. These calculations can be used to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies and reaction energies.

Elucidate the step-by-step mechanism of the reaction.

Biological Activities and Pharmacological Potential of 2 Acetylhydrazinecarbothioamide Derivatives

Antimicrobial Spectrum of Activity

The structural features of 2-acetylhydrazinecarbothioamide derivatives make them potent agents against various microbial pathogens, including bacteria, fungi, and protozoa.

Hydrazide-hydrazone derivatives, a class that includes this compound analogues, have demonstrated significant antibacterial capabilities. The efficacy of these compounds is often attributed to the specific chemical groups attached to the core structure. For instance, studies have shown that derivatives with electron-withdrawing groups, such as nitro (NO2), iodine (I), or bromine (Br), generally exhibit enhanced antibacterial activity compared to those with electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH). nih.gov

The mechanisms underlying their antibacterial action are multifaceted. A primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components. researchgate.netnih.gov Some derivatives function by inhibiting crucial bacterial enzymes. One such target is DNA gyrase, an enzyme essential for DNA replication and repair in bacteria. nih.gov By inhibiting this enzyme, the compounds effectively halt bacterial proliferation. For example, certain hydrazide-hydrazone derivatives have shown strong inhibitory activity against the DNA gyrase of Staphylococcus aureus. nih.gov

The table below summarizes the antibacterial activity of selected hydrazide-hydrazone derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC µg/mL) | Reference |

| Lactic Acid Hydrazide-Hydrazone 1 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64–128 | nih.gov |

| Lactic Acid Hydrazide-Hydrazone 2 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64–128 | nih.gov |

| Indole-based Hydrazide-Hydrazone 21 | B. subtilis, S. aureus, E. coli | Higher than tetracycline | nih.gov |

| ((BpA)2bp)Cu Complex 1 | E. coli | 46.87 | researchgate.net |

| ((BpA)2bp)Zn Complex 2 | E. coli | 47.87 | researchgate.net |

MIC: Minimum Inhibitory Concentration

Derivatives of this compound also possess notable antifungal properties. Hydrazine-based compounds have been shown to be effective against a variety of fungal pathogens, including clinically relevant species like Candida albicans and Aspergillus flavus. nih.govscielo.br These compounds can exhibit fungicidal (killing) activity and may also inhibit the formation of biofilms, which are communities of microbes that are notoriously difficult to treat. nih.gov

The antifungal mechanisms of these derivatives are diverse. One key mechanism is the interaction with ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. scielo.br By binding to ergosterol, the compounds disrupt membrane integrity, leading to cell death. This is similar to the mechanism of established antifungal drugs like amphotericin B. scielo.br Another proposed mechanism is the inhibition of fungal DNA synthesis through the targeting of enzymes such as thymidylate synthase. scielo.br Fungi may develop resistance to antifungal agents through mechanisms like overproducing the target enzyme, altering the drug target, or actively pumping the drug out of the cell using efflux pumps. nih.gov

The antifungal efficacy of a synthetic amide, 2-chloro-N-phenylacetamide, which shares structural similarities with the compounds of interest, is presented below.

| Compound | Fungal Strain | Activity (MIC µg/mL) | Activity (MFC µg/mL) | Reference |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 | 32 - 512 | scielo.br |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Derivatives of 2-acetylpyridine (B122185) thiosemicarbazone, which are structurally related to this compound, have demonstrated significant in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. nih.gov Research has indicated that the nitrogen atom within the pyridyl part of the molecule is crucial for this antitrypanosomal effect. nih.gov The activity of these compounds is often assessed by measuring the inhibition of radiolabeled precursors for macromolecular synthesis, such as thymidine (B127349) (for DNA) and leucine (B10760876) (for protein). nih.gov Many of the tested 2-acetylpyridine thiosemicarbazones showed activity comparable to the established antitrypanosomal drug, ethidium (B1194527) bromide. nih.gov

Antineoplastic and Cytotoxic Effects

In addition to their antimicrobial properties, derivatives of this compound are being investigated for their potential as anticancer agents.

The cytotoxic potential of these compounds has been evaluated against a range of human cancer cell lines. Studies have demonstrated their ability to reduce the viability of various gastrointestinal cancer cells, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (HT-29), and esophageal adenocarcinoma (KYSE-30). nih.gov Furthermore, related compounds have shown inhibitory effects on breast cancer cell lines like MCF-7. nih.gov The efficacy often varies significantly between different cell lines, highlighting a degree of selectivity in their cytotoxic action.

The table below shows the cytotoxic activity of a related natural product extract against several cancer cell lines.

| Compound/Extract | Cancer Cell Line | Activity (IC50 µg/mL) | Reference |

| Arctium lappa root extract | AGS (gastric) | 10 | nih.gov |

| Arctium lappa root extract | KYSE-30 (esophageal) | 200 | nih.gov |

| Arctium lappa root extract | HT-29 (colorectal) | 2030 | nih.gov |

| Streptomyces species EPS | MCF-7 (breast) | >50% inhibition at 3 µg/mL | nih.gov |

IC50: Half-maximal inhibitory concentration; EPS: Extracellular Polymeric Substances

The primary mechanism by which many anticancer compounds, including potentially those derived from this compound, exert their effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov This is a controlled process that eliminates damaged or cancerous cells. Histone deacetylase (HDAC) inhibitors, a class of drugs with some mechanistic parallels, trigger apoptosis through the intrinsic pathway. nih.gov This pathway involves damage to the mitochondria, leading to the release of signaling molecules like cytochrome c, which in turn activate caspases, the executive enzymes of apoptosis. nih.govnih.gov

Key proteins involved in this process include the Bcl-2 family, which regulates mitochondrial integrity, and the Ku70 protein. nih.gov HDAC inhibitors can induce the acetylation of Ku70, which causes it to release the pro-apoptotic protein Bax. nih.gov Freed from Ku70, Bax can then translocate to the mitochondria and trigger the apoptotic cascade. nih.gov The overexpression of anti-apoptotic proteins like Bcl-2 can inhibit this process and confer resistance to the drug. nih.gov Therefore, the ability of this compound derivatives to induce apoptosis, potentially through enzyme inhibition or similar pathways, is a critical area of ongoing cancer research.

Central Nervous System (CNS) Activity

Derivatives of this compound have demonstrated notable activity within the central nervous system, particularly in the realms of anticonvulsant and psychotropic effects.

Anticonvulsant Properties

The search for more effective and safer antiepileptic drugs has led to the investigation of various chemical scaffolds, including derivatives of this compound. The core structure is considered a valuable pharmacophore for compounds targeting the central nervous system. nih.gov Research has shown that modifications to this core structure can lead to potent anticonvulsant activity. nih.gov

One of the key strategies in developing new anticonvulsant agents is molecular hybridization, where different pharmacophoric units are combined into a single molecule. This approach has been successfully applied to derivatives of pyrrolidine-2,5-dione, a known anticonvulsant scaffold. nih.gov By incorporating an acetamide (B32628) moiety, which is structurally related to the this compound core, researchers have been able to enhance anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov These tests are standard models for screening potential antiepileptic drugs. japsonline.com

For instance, certain N-benzyl-2-acetamidopropionamide derivatives, which share structural similarities with this compound derivatives, have shown highly potent anticonvulsant activities. capes.gov.br Specifically, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide exhibited significant efficacy in the MES test, with their activity being comparable to the established antiepileptic drug phenytoin. capes.gov.br Further studies on the stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide revealed that the anticonvulsant activity predominantly resides in the (R)-stereoisomer. capes.gov.br

The table below summarizes the anticonvulsant activity of selected acetamide derivatives in preclinical models.

| Compound | Test Model | Result |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Pentylenetetrazole-induced seizures | Reduced lethality, number, and severity of seizures; increased latent period. japsonline.com |

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Maximal electroshock-induced seizures | Reduced seizure duration by 2.4 times and severity by 5.5 times. japsonline.com |

| N-benzyl-2-acetamido-3-methoxypropionamide | Maximal electroshock-induced seizure test (mice, ip) | ED₅₀ = 8.3 mg/kg capes.gov.br |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Maximal electroshock-induced seizure test (mice, ip) | ED₅₀ = 17.3 mg/kg capes.gov.br |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Maximal electroshock-induced seizure test (mice, ip) | ED₅₀ = 4.5 mg/kg capes.gov.br |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Maximal electroshock-induced seizure test (mice, ip) | ED₅₀ > 100 mg/kg capes.gov.br |

These findings underscore the potential of the this compound scaffold and its analogs in the development of new anticonvulsant therapies.

Psychotropic Activity and Behavioral Effects

Psychotropic medications can have a range of effects on behavior and mood. While specific studies on the psychotropic activity of this compound itself are limited, related compounds have been investigated for their effects on the central nervous system. For example, thiobarbiturates, which are structurally related to thiourea (B124793) derivatives, are known to exhibit psychotropic activity and have been used in anesthesia. japsonline.com

It's important to note that medications affecting the central nervous system can also lead to various side effects. nih.gov For instance, mood stabilizers and antipsychotics are associated with a high rate of side effects, including psychic and neurologic effects. nih.gov Anticonvulsant and anxiolytic medications have shown mixed results in their impact on challenging behaviors, with some instances of both increases and decreases in such behaviors. nih.gov

Antioxidant Capacity and Radical Scavenging Mechanisms

Derivatives of this compound have been investigated for their antioxidant potential. The ability of a compound to act as an antioxidant is often evaluated through its capacity to scavenge free radicals and chelate metals. nih.gov

Several in vitro methods are commonly used to determine antioxidant capacity, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and methods to assess the scavenging of reactive oxygen species (ROS) like the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻•). nih.gov

The mechanisms by which antioxidants exert their effects are varied and can include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the radical. nih.gov

The antioxidant activity of a compound is influenced by its molecular structure, including the number and position of functional groups like hydroxyl and methoxy groups. nih.gov

Studies on various plant extracts have demonstrated a range of antioxidant activities using these assays. researchgate.net For example, the DPPH radical-scavenging activity, reducing power, and metal-chelating ability are key parameters measured. researchgate.net Some compounds, like certain ascorbic acid derivatives, exhibit long-term radical scavenging activity against stable radicals like DPPH. researchgate.net

The table below presents the IC₅₀ values for the radical scavenging and metal chelating activities of various extracts, illustrating the types of data generated in antioxidant studies.

| Extract | DPPH Radical Scavenging IC₅₀ (µg/mL) | Fe²⁺ Chelating Ability IC₅₀ (µg/mL) | H₂O₂ Scavenging IC₅₀ (µg/mL) |

| B. hyrcana | 113.1 researchgate.net | >800 (38% inhibition at 800 µg/mL) researchgate.net | 169 researchgate.net |

| V. odorata | 245.1 researchgate.net | 188 researchgate.net | 640 researchgate.net |

| H. officinalis | 311 researchgate.net | 980 researchgate.net | 663 researchgate.net |

| C. speciosum | 585.6 researchgate.net | 750 researchgate.net | 175 researchgate.net |

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. nih.gov Derivatives of this compound have been explored for their ability to inhibit various enzymes.

Cholinesterase Inhibition (AChE, BChE)

Cholinesterase inhibitors are compounds that block the action of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov

Derivatives of 2-amino-4,6-dimethylpyridine, including thiocarbamides which are structurally related to this compound, have been identified as moderate inhibitors of both AChE and BChE. nih.gov Structure-activity relationship studies have revealed that replacing the amide oxygen with sulfur, a key feature of the thiocarbamide and thiosemicarbazide (B42300) core, enhances the binding affinity to these enzymes. nih.gov

Furthermore, researchers have designed and synthesized hybrid molecules that combine a cholinesterase-inhibiting moiety with other pharmacophores. For example, xanthostigmine (B1248317) derivatives have been developed that not only inhibit AChE but also block the enzyme's ability to promote the aggregation of β-amyloid, a hallmark of Alzheimer's disease. researchgate.netcapes.gov.br Similarly, chromone (B188151) derivatives have been investigated as inhibitors of both monoamine oxidases (MAOs) and cholinesterases for their potential neuroprotective effects in diseases like Alzheimer's and Parkinson's. nih.gov

The inhibitory activity of these compounds is typically quantified by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Other Enzymatic Targets

Beyond cholinesterases, the broader class of thiosemicarbazide and related heterocyclic compounds has been investigated for inhibitory activity against a wide range of other enzymatic targets. nih.gov These enzymes are implicated in various pathological conditions, making their inhibitors potential therapeutic agents for diseases such as cancer, microbial infections, and viral diseases. nih.gov

Some examples of other enzymatic targets include:

Carbonic Anhydrases: Certain coumarin (B35378) and dihydrocoumarin (B191007) derivatives have shown potent inhibitory activity against specific isoforms of carbonic anhydrase, which are considered anti-tumor targets. nih.gov

Thymidylate Synthase: This enzyme is a target for anticancer, antiviral, antifungal, and antiprotozoan chemotherapy. nih.gov

HIV-1 Reverse Transcriptase and Ribonuclease H: Pyrimidine derivatives have been reported as inhibitors of these viral enzymes, which are crucial for the replication of HIV-1. nih.gov

DDX3X ATPase: This enzyme is a novel therapeutic target for both infectious diseases and cancer. nih.gov

Cathepsin L: Quinoxaline derivatives have been studied for their ability to inhibit this enzyme from Fasciola hepatica, the parasite responsible for fascioliasis. nih.gov

The diverse range of enzymatic targets highlights the versatility of the chemical scaffolds related to this compound in medicinal chemistry research.

Plant Growth Regulation Activities

The exploration of novel compounds for regulating plant growth is a continuous endeavor in agricultural science. While direct studies on the plant growth regulation activities of this compound are not extensively documented in publicly available research, the broader classes of hydrazine (B178648) and thiosemicarbazide derivatives have shown promise in this area. These activities range from growth inhibition and retardation to the promotion of specific developmental stages.

Hydrazine derivatives, for instance, have been investigated as plant growth inhibitors. lookchem.com Compounds such as maleic hydrazide and N-dimethylaminosuccinamic acid are known for their growth-retardant effects. lookchem.com Maleic hydrazide has been used to control the growth of suckers in tobacco plants and to prevent sprouting in stored potatoes and onions. lookchem.com Similarly, N-dimethylaminosuccinamic acid has been employed to delay fruit drop in apples. lookchem.com Another hydrazine derivative, beta-hydroxyethylhydrazine, has demonstrated the ability to promote flowering in pineapples. lookchem.com The primary goal of investigating these inhibitors is to develop more effective and less phytotoxic "chemical lawnmowers" or anti-lodging agents for cereal crops. lookchem.com

The general principle behind the action of many chemical plant growth regulators is their ability to interfere with crucial physiological and biochemical pathways in plants. nih.gov At sublethal concentrations, these compounds can modulate plant growth, development, and composition in beneficial ways. nih.gov For example, plant growth regulators like gibberellic acid (GA3) and indole-3-acetic acid (IAA), often in combination with essential nutrients, have been shown to significantly enhance plant biomass and stress resistance. nih.gov

Thiosemicarbazide derivatives have also been synthesized and evaluated for their biological activities, including their potential as fungicides against various plant pathogens. researchgate.net For instance, certain benzaldehyde (B42025) thiosemicarbazide derivatives containing a piperidine (B6355638) moiety have exhibited significant fungicidal activities against pathogens like Pythium aphanidermatum and Rhizoctonia solani. researchgate.net By controlling plant diseases, these compounds indirectly contribute to healthier plant growth and development.

Given that this compound incorporates both the hydrazine and thiosemicarbazide moieties, it represents a promising scaffold for the development of new plant growth regulators. Future research could focus on synthesizing and screening a library of this compound derivatives to identify compounds with specific plant growth regulating properties, such as growth promotion, inhibition, or enhanced stress tolerance.

Table 1: Examples of Hydrazine Derivatives and their Plant Growth Regulation Activities

| Compound | Activity | Effect on Plants |

| Maleic hydrazide | Inhibitor/Retardant | Inhibits sucker growth on tobacco, delays sprouting of stored potatoes and onions, reduces grass growth. lookchem.com |

| N-dimethylaminosuccinamic acid (B-Nine) | Retardant | Delays fruit drop in apples. lookchem.com |

| beta-hydroxyethylhydrazine | Promoter | Promotes flowering in pineapples. lookchem.com |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.net Although specific SAR studies on this compound are not widely reported, the principles of SAR can be applied to this class of compounds based on extensive research on related thiosemicarbazide and hydrazine derivatives. nih.govnih.govmaterialsciencejournal.orgimpactfactor.org

The fundamental concept of SAR is that the biological effect of a molecule is a function of its three-dimensional structure and physicochemical properties. researchgate.net By systematically modifying different parts of a molecule and observing the resulting changes in biological activity, researchers can identify key structural features, or pharmacophores, that are essential for the desired effect.

For thiosemicarbazide derivatives, SAR studies have revealed several important trends across various biological activities, including antimicrobial and anticancer effects. nih.govnih.gov Key structural modifications often involve:

The N4-substituent: The nature of the substituent at the N4 position of the thiosemicarbazide core can significantly impact activity. For example, in a series of thiosemicarbazide derivatives synthesized from hydroxybenzoic acid hydrazides, the geometry at the N4-terminus was found to be a determinant of antibacterial activity. nih.gov

The aromatic ring: Substituents on the aromatic ring attached to the hydrazide moiety play a crucial role. In some studies on thiosemicarbazide derivatives, the presence of electron-withdrawing or electron-donating groups, as well as their position on the ring, has been shown to modulate biological potency. nih.gov For instance, in a study of thiosemicarbazide derivatives with potential cytotoxicity against cancer cells, the presence of chloro and dichloro substituents had a greater impact than the position of the nitrogen atom in a pyridylacetyl moiety. nih.gov

The thiocarbonyl group: The sulfur atom of the thiocarbonyl group is often involved in binding to biological targets, such as metal ions in enzymes. researchgate.net

Hydrazone derivatives, which are structurally related to this compound, have also been the subject of extensive SAR studies. impactfactor.orgmdpi.comnih.gov These studies have highlighted the importance of the hydrazone linker (–(CO)–NH–N=CH–) and the nature of the terminal aromatic or heterocyclic rings for various biological activities, including enzyme inhibition and antimicrobial effects. impactfactor.orgmdpi.com For instance, in a series of hydrazide-hydrazones screened as laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be crucial for stabilizing the molecule within the enzyme's active site. mdpi.com

The application of SAR principles to this compound derivatives would involve the systematic synthesis of analogues with variations at several key positions:

The acetyl group: Modification of the acetyl group, for example, by replacing it with other acyl groups or alkyl chains of varying lengths, could influence lipophilicity and steric interactions with biological targets.

The hydrazine linker: While the core hydrazine structure is fundamental, substitutions on the nitrogen atoms could be explored.